N-(4-isopropyl-2-nitrophenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-nitro-4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)9-4-5-10(12-8(3)14)11(6-9)13(15)16/h4-7H,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAXUTSOKMCHAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400768 | |
| Record name | N-(4-isopropyl-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40655-36-5 | |
| Record name | N-(4-isopropyl-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-ISOPROPYL-2'-NITROACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Contextualization Within Nitro Substituted Arylacetamide Chemical Space
N-(4-isopropyl-2-nitrophenyl)acetamide belongs to the broader class of nitro-substituted arylacetamides. These compounds are characterized by the presence of a nitroaromatic core and an acetamide (B32628) functional group. The electronic properties of this class are heavily influenced by the strong electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the meta position. youtube.com Conversely, the acetamide group is an ortho-, para-directing activator. The interplay of these two substituents, along with others on the aromatic ring, dictates the reactivity and potential applications of each specific molecule.
Aromatic nitro compounds are of considerable importance in synthetic and industrial chemistry, often serving as key intermediates. jcbsc.org The nitro group itself is a versatile functional group; it can be reduced to an amino group, which is a cornerstone transformation in the synthesis of anilines and their derivatives. youtube.com Furthermore, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by other electron-withdrawing groups. nih.gov
Within this chemical space, this compound is distinguished by the presence of an isopropyl group at the para position relative to the acetamide group. This alkyl substituent introduces steric bulk and alters the electronic profile of the aromatic ring, which can influence reaction pathways and the properties of downstream products. The relative positions of the nitro and acetamide groups (ortho to each other) create a specific steric and electronic environment that is crucial for its reactivity and utility in synthetic organic chemistry.
Foundational Research Significance in Contemporary Synthetic Methodologies
Rational Design of Synthetic Pathways
The creation of this compound requires a carefully planned synthetic route. Key considerations include the introduction of the isopropyl and nitro groups at specific positions on the phenylacetamide backbone.
Regioselective Functionalization Approaches
Achieving the desired substitution pattern on the aromatic ring is a central challenge in the synthesis of this compound. Regioselective functionalization techniques are employed to control the placement of substituents.
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an efficient and atom-economical approach to creating carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of arylacetamide derivatives, this methodology allows for the introduction of various functional groups at positions that might be difficult to access through traditional methods. nih.gov
The mechanism of palladium-catalyzed C-H activation often involves the coordination of a directing group on the substrate to the palladium catalyst. nih.gov This chelation assistance brings the catalyst into close proximity to a specific C-H bond, facilitating its cleavage. nih.gov For arylacetamides, the amide group can serve as a directing group, guiding the functionalization to the ortho position. rsc.org
Recent advancements have focused on expanding the scope of this methodology to include a wider range of substrates and coupling partners. nih.gov For instance, the use of specific ligands can modulate the reactivity and selectivity of the palladium catalyst. rsc.org The reaction conditions, such as the choice of solvent, base, and temperature, are also crucial for achieving high yields and regioselectivity. mdpi.com
Table 1: Examples of Palladium-Catalyzed C-H Functionalization of Arylacetamide Derivatives
| Substrate | Catalyst | Coupling Partner | Product | Yield (%) | Reference |
| Acetanilide | Pd(OAc)₂ | Styrene | (E)-N-(2-styrylphenyl)acetamide | 85 | rsc.org |
| N-Phenylacetamide | Pd(OAc)₂/dppf | Phenylboronic acid | N-(biphenyl-2-yl)acetamide | 78 | rsc.org |
| 2-Methylacetanilide | [Pd(OAc)₂]₃ | Norbornene | N-(2-(bicyclo[2.2.1]hept-5-en-2-yl)-6-methylphenyl)acetamide | 93 | rsc.org |
This table presents a selection of examples and is not exhaustive.
Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic compounds. numberanalytics.comnumberanalytics.com This method involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. numberanalytics.com
The amide functionality in arylacetamides can act as a potent DMG, facilitating lithiation at the ortho position. nih.gov The choice of the organolithium base and reaction conditions is critical to the success of the DoM reaction. Bulky bases can sometimes favor metalation at less sterically hindered positions. nih.gov
Table 2: Directing Groups for Ortho-Metalation and Their Applications
| Directing Group | Substrate Type | Electrophile | Product | Reference |
| -NHCOR | Arylamides | Alkyl halides, Aldehydes, Ketones | ortho-Substituted arylamides | numberanalytics.com |
| -OC(O)NR₂ | Aryl carbamates | CO₂, I₂ | ortho-Carboxylated and iodinated phenols | nih.gov |
| -SO₂NHR | Sulfonamides | Silyl chlorides, Boronic esters | ortho-Silylated and borylated sulfonamides | numberanalytics.com |
This table provides examples of directing groups and is not a complete list.
Nitration Reaction Mechanisms for Aromatic Acetamides
The introduction of a nitro group onto the aromatic ring is a crucial step in the synthesis of this compound. This is typically achieved through an electrophilic aromatic substitution reaction. masterorganicchemistry.comjcbsc.org
The nitration of acetanilides, including N-(4-isopropylphenyl)acetamide, proceeds via the classical electrophilic aromatic substitution mechanism. masterorganicchemistry.comyoutube.com The reaction typically involves the use of a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). youtube.comyoutube.com
The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group. wikipedia.orgrsc.org This is due to the resonance donation of the nitrogen lone pair into the aromatic ring, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. rsc.org
The reaction mechanism involves the following steps:
Formation of the nitronium ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ youtube.com
Attack of the aromatic ring: The electron-rich aromatic ring attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, known as the sigma complex or arenium ion. masterorganicchemistry.comjcbsc.org
Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. masterorganicchemistry.comjcbsc.org
While the acetamido group directs the incoming nitro group to the ortho and para positions, controlling the ratio of the resulting isomers is a significant challenge. jcbsc.orgwikipedia.org In the case of N-(4-isopropylphenyl)acetamide, the para position is already occupied by the isopropyl group. Therefore, nitration is expected to occur primarily at the ortho position relative to the acetamido group.
However, the steric bulk of both the acetamido and isopropyl groups can influence the regioselectivity. jcbsc.org The large size of the isopropyl group can hinder the approach of the nitronium ion to the adjacent ortho position.
Several strategies can be employed to control isomer formation:
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the less sterically hindered product. jcbsc.org
Nitrating Agent: The choice of nitrating agent can influence the isomer distribution. Milder nitrating agents may exhibit higher selectivity. dtic.mil
Protecting Groups: In some cases, a protecting group strategy can be used to block one of the reactive positions, forcing nitration to occur at the desired site. rsc.org
Table 3: Factors Influencing Isomer Distribution in the Nitration of Substituted Acetanilides
| Factor | Effect on Isomer Ratio (ortho vs. para) | Rationale | Reference |
| Steric Hindrance of Substituents | Increased steric bulk favors para-substitution. | The transition state leading to the ortho-isomer is destabilized by steric repulsion. | jcbsc.org |
| Reaction Temperature | Lower temperatures often favor the para-isomer. | The activation energy for ortho-substitution is typically higher due to steric hindrance. | jcbsc.org |
| Nature of the Solvent | The polarity and coordinating ability of the solvent can influence the effective size of the electrophile. | Solvation can alter the steric demands of the nitrating species. | dtic.mil |
Amide Bond Formation Methodologies
The construction of the amide bond in this compound is a critical step, achievable through several reliable synthetic routes. The primary methods involve the direct acylation of the aniline precursor or the use of coupling agents to facilitate the reaction between a carboxylic acid and the amine.
Acylation of Substituted Anilines
The direct acylation of substituted anilines, such as 4-isopropyl-2-nitroaniline, with an acylating agent like acetyl chloride or acetic anhydride represents a fundamental approach to forming the target acetamide. The reactivity of the aniline derivative is a key consideration; electron-withdrawing groups, like the nitro group present in the precursor, decrease the nucleophilicity of the amine, potentially requiring more forcing conditions or catalytic activation. acs.orgresearchgate.net
A general method for the N-acylation of nitroaniline compounds involves using an acyl halide or anhydride. google.com For instance, the synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide has been successfully achieved by reacting 4-hydroxy-2-nitroaniline with acetic anhydride. iucr.org This indicates that a similar approach would be effective for the 4-isopropyl analogue. The reaction is often performed in the presence of a base to neutralize the acid byproduct. In some cases, to overcome the reduced reactivity of the aniline, a strong base may be employed to deprotonate the aniline first, followed by the addition of the acylating agent. google.com
Interestingly, for highly reactive acyl chlorides, the acylation of anilines can sometimes be performed in water, which offers a greener alternative to traditional organic solvents. researchgate.net The product may precipitate from the aqueous medium, simplifying purification. researchgate.net
Coupling Reactions Utilizing Activated Carboxylic Acid Derivatives
Modern organic synthesis frequently employs coupling reagents to form amide bonds directly from carboxylic acids and amines under mild conditions. This approach avoids the need to generate more reactive species like acyl chlorides separately. For less reactive anilines, strong coupling agents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) are often effective. researchgate.net
A variety of other reagents have been developed to facilitate this transformation, expanding the chemist's toolkit. organic-chemistry.org These include phosphonium-based reagents like PyBOP, boronic acid-based catalysts, and reagents that generate highly reactive intermediates in situ. A copper-catalyzed method has been described where an isothiocyanate is used as a coupling agent to generate a reactive carbodiimide intermediate, which then rapidly combines with a carboxylic acid and an amine to form the desired amide. rsc.org
Enzymatic approaches are also emerging as powerful and green alternatives for amide bond formation. nih.gov Biocatalysts, such as acyltransferases or enzymes from the ATP-grasp family, can construct amide bonds under aqueous conditions, often with high selectivity and without the need for protecting groups or harsh reagents. rsc.org
Table 1: Selected Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent(s) | Typical Conditions | Reference |
|---|---|---|---|
| Uronium/Guanidinium Salts | HBTU, TBTU | DIEA, DMF or CH₃CN, Room Temp | researchgate.net |
| Phosphonium Salts | PyBOP, PyBroP | DIEA, CH₃CN, Microwave or Room Temp | researchgate.net |
| Phosphonic Acid Anhydride | T3P | Pyridine | organic-chemistry.org |
| In Situ Carbodiimide | Isothiocyanate/CuCl₂ | DMAP, DMF | rsc.org |
| Biocatalytic | Acyltransferase, ATP-grasp enzymes | Aqueous buffer | nih.govrsc.org |
Precursor Chemistry and Chemical Derivatization
The synthesis of this compound relies on the availability and strategic manipulation of key precursors. The two most prominent starting materials are 4-isopropyl-2-nitroaniline and its trifluoroacetyl-protected form.
Utilization of 2,2,2-Trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide as a Synthetic Intermediate
The compound 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide serves as a valuable synthetic intermediate, primarily by acting as a protected form of 4-isopropyl-2-nitroaniline. The trifluoroacetyl group is a robust protecting group for the amine functionality that can be removed under specific conditions.
A key synthetic transformation involving this intermediate is its conversion to 4-isopropyl-2-nitroaniline. chemicalbook.com This deprotection is typically achieved via hydrolysis. A documented procedure involves treating the trifluoroacetamide with potassium carbonate in a mixture of methanol and water. chemicalbook.com The reaction proceeds at room temperature, and after workup and purification by silica (B1680970) gel chromatography, it yields 4-isopropyl-2-nitroaniline in good yield. chemicalbook.com This demonstrates the utility of the trifluoroacetyl group in synthetic sequences where the aniline nitrogen needs to be temporarily masked.
Table 2: Synthesis of 4-Isopropyl-2-nitroaniline from its Trifluoroacetyl Intermediate
| Starting Material | Reagents | Solvent | Time (h) | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2,2,2-Trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide | K₂CO₃, H₂O | Methanol | 18 | 20°C | 61 | chemicalbook.com |
Synthetic Transformations from 4-Isopropyl-2-nitroaniline
4-Isopropyl-2-nitroaniline is the most direct precursor to this compound. sigmaaldrich.comclearsynth.com The primary transformation required is the acetylation of the primary amine group. This is a standard acylation reaction as described in section 2.1.3.1.
The reaction would typically involve treating 4-isopropyl-2-nitroaniline with either acetic anhydride or acetyl chloride. Using acetic anhydride might require a catalytic amount of acid or heating, while the reaction with the more reactive acetyl chloride would likely proceed at or below room temperature in the presence of a base (like pyridine or triethylamine) to scavenge the HCl produced. The choice of conditions would depend on the desired reactivity and scale of the synthesis.
Green Chemistry Principles and Process Optimization in Synthesis
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. acs.orgnih.gov Key areas for optimization include improving atom economy, using safer solvents, and employing catalytic methods. imist.ma
Atom Economy : The principle of atom economy, which measures how many atoms from the reactants are incorporated into the final product, is crucial. acs.org Addition reactions are ideal, having 100% atom economy. The acylation of 4-isopropyl-2-nitroaniline with acetic anhydride is preferable to using acetyl chloride from an atom economy perspective, as the only byproduct is acetic acid rather than HCl which must be neutralized, generating salt waste.
Safer Solvents and Conditions : A major goal of green chemistry is to minimize or eliminate the use of hazardous solvents. nih.gov Research has shown that some acylation reactions can be successfully carried out in water, a significant improvement over chlorinated solvents. researchgate.net Furthermore, designing syntheses that can be conducted at ambient temperature and pressure reduces energy consumption. nih.gov
Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, minimizing waste. nih.gov Instead of using stoichiometric amounts of a coupling agent, developing a catalytic cycle for the amide formation would be a significant green advancement. Biocatalytic methods using enzymes represent an excellent example of this principle, as they operate under mild, aqueous conditions and are highly selective. nih.govrsc.org
Process optimization could involve exploring a one-pot synthesis from a more fundamental starting material, reducing the number of steps, and minimizing derivatization and purification needs, which are all core tenets of green chemistry. nih.gov
Solvent Selection and Reaction Condition Optimization
The synthesis of this compound typically involves two key transformations: the nitration of an appropriately substituted acetanilide and the N-acetylation of a substituted aniline. The choice of solvent and the optimization of reaction parameters are crucial for maximizing product yield and minimizing the formation of unwanted byproducts, such as positional isomers.
Research into the synthesis of related N-arylacetamides has highlighted the significant impact of the reaction medium on the outcome of the synthesis. For instance, in the N-acetylation of amines, acetonitrile has been shown to serve as both a reagent and a solvent, offering a milder alternative to traditional acetylating agents like acetic anhydride and acetyl chloride. nih.gov The use of acetonitrile can be particularly advantageous in continuous-flow reactor systems.
For the nitration step, traditional methods often employ a mixture of nitric and sulfuric acids. However, the choice of an appropriate solvent is critical for controlling the reaction temperature and selectivity. In the synthesis of N-(4-nitrophenyl) acetamide, a related compound, a binary mixture of ethanol and water has been utilized during crystallization to improve the purity and yield of the final product. consensus.app The optimization of reaction conditions, such as maintaining a low temperature (e.g., below 20°C) during nitration, is essential to prevent the formation of dinitro byproducts. consensus.app
The table below summarizes key parameters and findings from studies on related compounds, which can inform the optimization of the synthesis of this compound.
| Reaction Step | Compound | Solvent/System | Key Findings |
| N-Acetylation | Aromatic Amines | Acetonitrile/Alumina | Acetonitrile acts as a mild acetylating agent and solvent; alumina serves as a reusable catalyst. nih.gov |
| N-Acetylation | Aromatic Amines | Acetonitrile/Brønsted acidic ionic liquids | Metal-free conditions with a reusable promoter. arabjchem.org |
| Nitration | Acetanilide | Acetic Acid | Serves as a solvent for the starting material. consensus.app |
| Crystallization | N-(4-nitrophenyl) acetamide | Ethanol-Water | Binary solvent mixture improves product purity and yield. consensus.app |
Development of Recyclable Catalytic Systems
The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. In the context of synthesizing this compound, recyclable catalysts can be implemented in both the N-acetylation and nitration steps.
For the N-acetylation of the precursor amine, several studies have demonstrated the efficacy of recyclable catalysts. For example, a continuous-flow process utilizing alumina as a low-cost and environmentally friendly Lewis acid catalyst has been developed for the N-acetylation of various amines with acetonitrile. nih.gov The alumina catalyst exhibited excellent reusability. nih.gov Another approach involves the use of recyclable Ni-nanoparticles to catalyze the acetylation of amines and thiols under ambient conditions. researchgate.net Furthermore, Brønsted acidic ionic liquids have been employed as reusable promoters for the synthesis of N-aryl amides from aryltriazenes and acetonitrile. arabjchem.org
In the nitration of aromatic compounds, solid acid catalysts are emerging as a promising alternative to traditional homogeneous acid catalysts like sulfuric acid. These heterogeneous catalysts are advantageous due to their stability, ease of separation, and reusability. mrs-k.or.kr For instance, nanosulfated silica has been investigated as a potential heterogeneous catalyst for the nitration of benzene (B151609), demonstrating good stability, activity, and selectivity. mrs-k.or.kr Zeolites, such as ZSM-5 and mordenite, have also been explored for selective nitrations. The use of such solid acids can circumvent the need for corrosive and difficult-to-recycle mineral acids.
The following table provides an overview of recyclable catalytic systems applicable to the synthesis of this compound and its analogues.
| Reaction Step | Catalyst | Substrates | Key Advantages |
| N-Acetylation | Alumina | Aromatic and Aliphatic Amines | Low-cost, environmentally friendly, reusable in continuous-flow systems. nih.gov |
| N-Acetylation | Ni-nanoparticles | Amines and Thiols | Efficient under ambient conditions, recyclable. researchgate.net |
| N-Acetylation | Brønsted acidic ionic liquids | Aryltriazenes | Metal-free, reusable promoter. arabjchem.org |
| Nitration | Nanosulfated Silica | Benzene | Heterogeneous, stable, easily separable, reusable. mrs-k.or.kr |
| Nitration | Zeolites (e.g., ZSM-5, Mordenite) | Aromatic Compounds | Shape selectivity can lead to higher yields of desired isomers. |
The adoption of these advanced methodologies, particularly the use of optimized solvent systems and recyclable catalysts, holds significant promise for the efficient and sustainable synthesis of this compound and a wide array of its analogues. Further research focusing on the direct application and refinement of these strategies for this specific target molecule is warranted to fully realize their potential.
Advanced Spectroscopic and Crystallographic Characterization of N 4 Isopropyl 2 Nitrophenyl Acetamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). By analyzing chemical shifts, spin-spin coupling, and through-space interactions, a complete structural map of the molecule can be assembled.
The ¹H NMR spectrum of N-(4-isopropyl-2-nitrophenyl)acetamide reveals the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The aromatic region is particularly informative, displaying signals corresponding to the three protons on the substituted benzene (B151609) ring. The electron-withdrawing nature of the nitro group and the electronic effects of the acetamido and isopropyl substituents lead to a predictable dispersion of these signals.
The isopropyl group gives rise to a characteristic septet for the methine (CH) proton, coupled to the six equivalent methyl (CH₃) protons, which appear as a doublet. The acetamido group contributes a sharp singlet for its methyl protons and a broader singlet for the amide proton (N-H), the latter of which may exchange with trace amounts of D₂O in the solvent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~10.2 | s | - | NH |
| ~8.1 | d | ~2.0 | Ar-H (H-3) |
| ~7.6 | dd | ~8.5, 2.0 | Ar-H (H-5) |
| ~8.7 | d | ~8.5 | Ar-H (H-6) |
| ~3.0 | sept | ~7.0 | -CH (CH₃)₂ |
| ~2.3 | s | - | -COCH₃ |
Note: Predicted values are based on analyses of structurally similar compounds such as N-(4-chloro-2-nitrophenyl)acetamide and 1-isopropyl-4-nitrobenzene. rsc.orgchemicalbook.comchemicalbook.com
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in the structure produces a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms. The spectrum for this compound is expected to show 11 distinct signals, corresponding to the nine carbons of the substituted phenyl ring and the isopropyl group, and the two carbons of the acetamido moiety.
The carbonyl carbon of the amide group typically appears significantly downfield (~169 ppm). Carbons attached to the electronegative nitro and amino groups (C-2 and C-1, respectively) are also shifted downfield, while the remaining aromatic carbons resonate at intermediate values. The aliphatic carbons of the isopropyl group appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~169.0 | C =O |
| ~144.0 | C -4 (ipso-isopropyl) |
| ~136.5 | C -2 (ipso-nitro) |
| ~135.0 | C -1 (ipso-NH) |
| ~125.0 | C -6 |
| ~123.5 | C -5 |
| ~118.0 | C -3 |
| ~34.0 | C H(CH₃)₂ |
| ~25.5 | COC H₃ |
Note: Predicted values are based on analyses of structurally similar compounds. rsc.orgchemicalbook.com
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecule's constitution.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. princeton.eduyoutube.com For this compound, COSY would show cross-peaks connecting the methine and methyl protons of the isopropyl group, as well as correlations between adjacent aromatic protons (H-5 with H-6). researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com This technique is invaluable for definitively assigning each protonated carbon in the ¹³C NMR spectrum by linking it to its known ¹H signal. youtube.comresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds), which is critical for piecing together the molecular skeleton. youtube.com Key HMBC correlations would include signals from the isopropyl methine proton to the aromatic carbons C-3, C-5, and the ipso-carbon C-4, confirming the position of the isopropyl group. Correlations from the amide (N-H) proton to the carbonyl carbon and aromatic carbon C-1 would verify the connectivity of the acetamido group. princeton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu NOESY is particularly useful for determining stereochemistry and conformation. In this molecule, a NOESY spectrum could reveal spatial proximity between the ortho-protons on the ring and the protons of the adjacent isopropyl and acetamido groups, providing insight into the molecule's preferred conformation. researchgate.net
Vibrational Spectroscopy Applications
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, the key functional groups—amide, nitro, and isopropyl—give rise to strong, characteristic absorption bands.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300 | N-H Stretch | Secondary Amide |
| 2960-2870 | C-H Stretch | Isopropyl Group |
| ~1670 | C=O Stretch (Amide I) | Secondary Amide |
| ~1540 | N-H Bend (Amide II) | Secondary Amide |
| ~1520 and ~1350 | Asymmetric & Symmetric N-O Stretch | Nitro Group (NO₂) |
Note: Frequencies are based on established correlation tables and data from analogous compounds like N-(4-nitrophenyl)acetamide. researchgate.netnist.govthermofisher.com
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering light off a molecule and analyzing the energy shifts in the scattered photons. While FT-IR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is particularly effective for identifying non-polar, symmetric bonds and vibrations. nih.gov
For this compound, the Raman spectrum would be expected to show strong signals for the symmetric stretching of the nitro group and the breathing modes of the aromatic ring. The C-C backbone of the isopropyl group would also produce characteristic signals. The combination of FT-IR and Raman data provides a more complete vibrational profile of the molecule, enhancing the confidence in its structural identification. nih.gov
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, this analysis would be crucial for confirming its molecular identity.
Molecular Weight Determination: The molecular formula for this compound is C₁₁H₁₄N₂O₃. Its calculated molecular weight is approximately 222.24 g/mol . In a mass spectrometry experiment, a molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to this molecular weight. High-resolution mass spectrometry (HRMS) could further provide a highly accurate mass measurement, confirming the elemental composition.
Fragmentation Pattern Analysis: Electron ionization (EI) is a common technique that would likely cause the molecular ion of this compound to undergo characteristic fragmentation. The resulting fragmentation pattern in the mass spectrum would provide valuable structural information. Predicted fragmentation pathways could include:
Loss of the acetyl group (•CH₃CO) leading to a significant fragment ion.
Cleavage of the isopropyl group (•CH(CH₃)₂).
Loss of the nitro group (•NO₂).
Rearrangements and further fragmentation of the aromatic ring structure.
Analysis of these fragment ions would allow for the unambiguous identification of the compound by piecing together its structural components.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and the extent of conjugation.
For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the molecule. The presence of the nitrophenyl group, which is a strong chromophore, would likely result in significant absorption in the UV region. The key features to be analyzed would be:
λmax (Wavelength of Maximum Absorbance): The position of the main absorption peaks would indicate the energy of the electronic transitions. The conjugation between the phenyl ring, the nitro group, and the acetamide (B32628) group would influence the position of these peaks.
Molar Absorptivity (ε): The intensity of the absorption bands provides information about the probability of the electronic transition.
The solvent used for the analysis can also influence the spectrum by stabilizing or destabilizing the ground and excited states of the molecule, leading to shifts in λmax.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic study of this compound would provide a wealth of information about its molecular and supramolecular structure. However, no published crystal structure for this specific compound could be located in the conducted searches. nih.goviucr.org
Crystal Packing and Intermolecular Interactions
Should a crystal structure be determined, the analysis of its crystal packing would reveal how individual molecules of this compound arrange themselves in the solid state. This arrangement is governed by a variety of intermolecular interactions.
The this compound molecule contains potential hydrogen bond donors (the N-H group of the amide) and acceptors (the oxygen atoms of the carbonyl and nitro groups). The analysis would focus on identifying and characterizing these hydrogen bonds, which are crucial in dictating the supramolecular architecture. Key parameters such as bond distances and angles would be tabulated to assess the strength and geometry of these interactions.
Beyond classical hydrogen bonds, the analysis would investigate other non-covalent interactions. The presence of the aromatic phenyl ring suggests the possibility of π-π stacking interactions, where parallel rings are arranged in either a face-to-face or offset fashion. Additionally, interactions involving the carbonyl group and the π-system of the phenyl ring (C=O⋯π contacts) could also play a role in the crystal packing.
Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping various properties onto this unique molecular surface, a detailed picture of the crystal packing can be obtained. For this compound, this analysis would involve:
d_norm surface: This visualization would highlight regions of close intermolecular contacts, with red spots indicating interactions that are shorter than the van der Waals radii, such as strong hydrogen bonds.
This quantitative assessment would provide a deeper understanding of the forces governing the solid-state assembly of this compound.
Computational and Theoretical Investigations of N 4 Isopropyl 2 Nitrophenyl Acetamide
Quantum Chemical Studies Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and properties of many-body systems, such as molecules. prepchem.com It is a widely used tool in quantum chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties. DFT calculations, often employing functionals like B3LYP, are instrumental in providing a theoretical framework for understanding molecular characteristics. rsc.orgchegg.com
Geometry optimization is a fundamental computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process determines key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles. Conformational analysis further explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds.
For N-(4-isopropyl-2-nitrophenyl)acetamide, the geometry would be significantly influenced by the steric and electronic interactions between the isopropyl, nitro, and acetamido groups attached to the phenyl ring. The planarity of the molecule is a key aspect of its conformation.
While specific experimentally determined or computationally optimized geometric parameters for this compound are not present in the reviewed literature, data from the crystallographic study of the closely related compound, N-(4-methoxy-2-nitrophenyl)acetamide , offers valuable insight into the expected structural features. chemicalbook.com In this analogue, the substituents exhibit significant deviations from coplanarity with the central phenyl ring.
Interactive Table 1: Selected Torsion Angles for the Analogue Compound N-(4-methoxy-2-nitrophenyl)acetamide chemicalbook.com
| Torsion Angle | Value (°) | Description |
| C2-C1-N1-C7 | 25.4 (5) | Describes the twist of the acetamido group relative to the phenyl ring. |
| C1-C2-N2-O4 | 12.8 (5) | Describes the twist of the nitro group relative to the phenyl ring. |
| C3-C4-O1-C9 | 6.1 (5) | Describes the orientation of the methoxy (B1213986) group relative to the phenyl ring. |
This data is for the analogue compound N-(4-methoxy-2-nitrophenyl)acetamide and is presented to illustrate the types of structural parameters obtained from such studies.
Based on this analogue data, it is anticipated that for this compound, the bulky isopropyl group and the nitro group would create significant steric hindrance, leading to a non-planar molecular structure. The acetamido and nitro groups would likely be twisted out of the plane of the phenyl ring to minimize repulsive forces.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity and lower stability. The HOMO-LUMO gap is a key descriptor derived from DFT calculations. prepchem.com
While specific HOMO-LUMO energy values for this compound are not available, computational studies on similar aromatic nitro compounds provide a basis for what to expect. The presence of the electron-withdrawing nitro group and the electron-donating isopropyl and acetamido groups would significantly influence the energies of the frontier orbitals.
Interactive Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
| EHOMO | Value |
| ELUMO | Value |
| ΔE (LUMO-HOMO) | Value |
This table is a template to illustrate how FMO data is typically presented. Specific values for this compound would require dedicated DFT calculations.
The spatial distribution of molecular orbitals provides insight into bonding and electron distribution. In this compound, the HOMO is expected to be primarily localized on the electron-rich phenyl ring and the nitrogen of the acetamido group, reflecting the electron-donating character of these moieties. In contrast, the LUMO is anticipated to be predominantly localized on the electron-deficient nitro group and the phenyl ring, indicating the sites most susceptible to nucleophilic attack.
Electron delocalization, where electrons are shared over multiple atoms, is a key feature of the aromatic system. The extent of this delocalization can be influenced by the substituents. The interplay between the electron-donating isopropyl and acetamido groups and the electron-withdrawing nitro group would lead to a complex pattern of electron density distribution and orbital delocalization across the molecule.
From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone.
Chemical hardness (η) and its inverse, chemical softness (S), are important concepts in chemical reactivity. Hard molecules have a large HOMO-LUMO gap, making them less polarizable and less reactive. Soft molecules have a small HOMO-LUMO gap, are more polarizable, and consequently more reactive. These parameters are calculated using the following equations:
Hardness (η) ≈ (ELUMO - EHOMO) / 2
Softness (S) = 1 / η
A higher value of hardness indicates greater stability and lower reactivity. The specific values for this compound would depend on its calculated HOMO and LUMO energies. The presence of both electron-donating and electron-withdrawing groups suggests a moderate level of hardness compared to unsubstituted benzene (B151609).
Interactive Table 3: Hypothetical Global Reactivity Descriptors
| Descriptor | Formula | Value |
| HOMO Energy (EHOMO) | - | Value (eV) |
| LUMO Energy (ELUMO) | - | Value (eV) |
| Energy Gap (ΔE) | ELUMO - EHOMO | Value (eV) |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Value (eV) |
| Softness (S) | 1 / η | Value (eV-1) |
This table illustrates the relationships between frontier orbital energies and key reactivity descriptors. The values are placeholders and would need to be determined by specific DFT calculations for this compound.
Global and Local Chemical Reactivity Descriptors
Electronic Chemical Potential
The electronic chemical potential (μ) is a fundamental concept in density functional theory (DFT) that measures the escaping tendency of electrons from an equilibrium system. It is defined as the negative of the electronegativity (χ) of a molecule (μ = -χ). In computational studies, it is often approximated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) as follows:
μ ≈ (EHOMO + ELUMO) / 2
A higher electronic chemical potential suggests a greater tendency for the molecule to donate electrons. For this compound, one would expect the presence of the electron-donating isopropyl group and the electron-withdrawing nitro group to significantly influence its electronic chemical potential. However, without specific DFT calculations, a precise value cannot be provided.
Electrophilicity Index
The electrophilicity index (ω) quantifies the global electrophilic nature of a molecule, indicating its propensity to accept electrons. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η):
ω = μ2 / (2η)
where chemical hardness (η) is approximated as:
η ≈ (ELUMO - EHOMO) / 2
A higher electrophilicity index points to a stronger electrophile. For this compound, the nitro group's strong electron-withdrawing nature would likely result in a significant electrophilicity index. Computational studies on related nitroaromatic compounds consistently show high electrophilicity, suggesting that this compound would also be a potent electrophile.
Fukui Functions for Site Selectivity Prediction
Fukui functions (f(r)) are crucial tools in DFT for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. They represent the change in electron density at a particular point in space when an electron is added to or removed from the system.
f+(r): for nucleophilic attack (electron acceptance)
f-(r): for electrophilic attack (electron donation)
f0(r): for radical attack
For this compound, one would anticipate that the nitro group and the carbonyl carbon of the acetamide (B32628) group would be susceptible to nucleophilic attack, while the aromatic ring, activated by the isopropyl and amino groups, would be prone to electrophilic attack. However, precise predictions require specific calculations. Studies on other aromatic systems containing nitro groups have shown that the Fukui function can sometimes yield negative, non-physical values, which highlights the need for careful interpretation of these theoretical tools mdpi.com.
Molecular Electrostatic Potential (MEP) Maps for Reactive Site Identification
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. They are invaluable for identifying regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack.
Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack.
Green regions (neutral potential): Indicate areas of near-zero potential.
For this compound, an MEP map would likely show strong negative potential around the oxygen atoms of the nitro and carbonyl groups, making them prime targets for electrophiles. Conversely, positive potential would be expected around the hydrogen atoms of the amide and isopropyl groups, as well as on the aromatic ring, indicating sites for nucleophilic interaction. General studies on similar molecules confirm that MEP analysis is a reliable predictor for reactive sites researchgate.net.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density, which is crucial for understanding hyperconjugative interactions and charge transfer within a molecule. This analysis transforms the complex molecular wavefunctions into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals. The interactions between filled (donor) and empty (acceptor) orbitals are quantified by second-order perturbation theory, where a larger interaction energy (E(2)) indicates a more significant charge transfer.
For this compound, NBO analysis would be instrumental in quantifying the electron delocalization from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the aromatic ring and the nitro group. This would provide insight into the resonance stabilization and the electronic communication between the different functional groups.
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis for Bonding and Non-Covalent Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are powerful computational tools for characterizing both covalent bonds and non-covalent interactions within a molecular system.
QTAIM: This theory analyzes the topology of the electron density to define atoms and the bonds between them. The properties at the bond critical points (BCPs) provide information about the nature of the chemical bonds (e.g., covalent vs. ionic).
RDG Analysis: This method identifies and visualizes non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, by plotting the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue.
For this compound, these analyses would allow for a detailed mapping of the intramolecular hydrogen bonds (e.g., between the amide hydrogen and a nitro oxygen) and other non-covalent interactions that contribute to its conformational stability. Studies on similar molecules have successfully used RDG analysis to visualize and quantify these interactions researchgate.netscielo.org.mxresearchgate.net.
Elucidation of Reaction Mechanisms and Energetic Profiles via Computational Modeling
Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions by calculating the energetic profiles of reactants, transition states, and products. This allows for the determination of activation energies and reaction pathways, providing insights that are often difficult to obtain experimentally.
For this compound, computational modeling could be used to study various reactions, such as its synthesis, hydrolysis, or thermal decomposition. For instance, a study on the gas-phase decomposition of N-substituted diacetamides used DFT to explore different reaction mechanisms and found that the presence of a nitrophenyl group significantly affects the activation energy nih.gov. Similar studies on this compound would be necessary to understand its reactivity and degradation pathways.
While the theoretical frameworks for the computational investigation of this compound are well-established, a significant lack of specific research on this compound prevents a detailed, data-driven analysis as requested. The scientific community would benefit from dedicated computational studies on this molecule to elucidate its electronic structure, reactivity, and potential applications. Such research would fill a notable gap in the current body of chemical literature.
Transition State Characterization and Activation Energy Calculation
No published studies were found that detail the transition state characterization or the calculation of activation energy for reactions involving this compound.
Solvent Effects on Reactivity (Continuum and Explicit Solvation Models)
No research articles were identified that investigate the influence of solvent effects on the reactivity of this compound using either continuum or explicit solvation models.
Chemical Reactivity and Transformation Studies of N 4 Isopropyl 2 Nitrophenyl Acetamide
Nucleophilic Substitution Reactions Involving the Nitro Group and Aromatic Ring
The presence of a nitro group on the aromatic ring of N-(4-isopropyl-2-nitrophenyl)acetamide significantly influences its reactivity towards nucleophiles. The electron-withdrawing nature of the nitro group activates the benzene (B151609) ring for nucleophilic aromatic substitution (SNAr) reactions. This activation is a key principle in the synthesis of various substituted benzene molecules. scranton.edu
In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of an electron-withdrawing group, such as the nitro group, ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. scranton.edu While specific studies on this compound are not extensively detailed in the provided results, the general principles of SNAr reactions on nitro-substituted aromatic compounds are well-established. For instance, the industrial synthesis of 4-aminodiphenylamine (4-ADPA) involves the nitration of chlorobenzene (B131634) to activate the ring for subsequent nucleophilic attack by formanilide. scranton.edu
It is important to note that the nitro group itself can sometimes be displaced in nucleophilic substitution reactions, although this is less common than the displacement of a halogen. A study on 3-bromo-4-nitropyridine (B1272033) demonstrated an unexpected nitro-group migration upon reaction with amines in polar aprotic solvents, alongside the expected nucleophilic substitution of the bromine atom. clockss.org This highlights the complex reactivity patterns that can emerge in nitro-substituted aromatic systems.
Electrophilic Aromatic Substitution Patterns on the Phenyl Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com The existing substituents on the benzene ring of this compound, namely the isopropyl group, the nitro group, and the acetamido group, exert significant directing and activating or deactivating effects on incoming electrophiles.
The key electrophilic aromatic substitution reactions include halogenation (chlorination, bromination), nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. masterorganicchemistry.com The outcome of these reactions on this compound would be governed by the combined influence of its substituents.
Nitro Group: The nitro group is a powerful deactivating group and a meta-director. youtube.com Its strong electron-withdrawing nature reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. youtube.com Any further substitution will be directed to the positions meta to the nitro group.
Isopropyl Group: The isopropyl group is an alkyl group, which is an activating group and an ortho-, para-director. It donates electron density to the ring through an inductive effect, making the ring more reactive towards electrophiles.
Acetamido Group (-NHCOCH₃): The acetamido group is an activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring by resonance.
The interplay of these groups determines the position of further electrophilic substitution. The activating ortho-, para-directing acetamido and isopropyl groups will compete with the deactivating meta-directing nitro group. In general, activating groups have a stronger directing effect than deactivating groups. Therefore, electrophilic substitution would likely occur at the positions ortho or para to the acetamido and isopropyl groups, while avoiding the positions ortho and para to the deactivating nitro group.
Amide Bond Hydrolysis and Derivatization
The amide bond in this compound can undergo hydrolysis, typically under acidic or basic conditions, to yield 4-isopropyl-2-nitroaniline (B181355) and acetic acid. A documented procedure for the hydrolysis of the related compound, N-(2-isopropyl-4-nitrophenyl)acetamide, involves heating with 5N hydrochloric acid in absolute ethanol. This reaction proceeds by nucleophilic acyl substitution, where water or a hydroxide (B78521) ion attacks the carbonyl carbon of the amide.
Derivatization of the amide functionality can also be achieved. For instance, the synthesis of N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide is accomplished by reacting 4-fluoro-N-isopropylbenzenamine with 2-(methylthio)acetyl chloride in the presence of triethylamine. iucr.org While this example does not start from this compound, it illustrates a common method for forming related amide structures.
The formation of amide bonds is a cornerstone of organic synthesis. rsc.org Traditional methods often involve the activation of carboxylic acids to form more reactive derivatives like acyl chlorides or anhydrides. rsc.org
Reductive Reactions of the Nitro Group to Amino Functionality
The reduction of the nitro group to an amino group is a crucial and widely used transformation in organic synthesis, particularly for the preparation of anilines. wikipedia.org This reaction is fundamental in the production of dyes, pharmaceuticals, and other specialty chemicals. wikipedia.org For this compound, this reduction would yield N-(2-amino-4-isopropylphenyl)acetamide.
A variety of reagents and methods can be employed to achieve this transformation, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.orgcommonorganicchemistry.com
Common methods for nitro group reduction include:
Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel are effective. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
Metal-Acid Systems: A classic method involves the use of a metal, such as iron, zinc, or tin, in the presence of an acid like hydrochloric acid or acetic acid. wikipedia.orgcommonorganicchemistry.comprepchem.com For example, 4-chloro-N-isopropyl-2-nitroaniline has been reduced to 2-amino-4-chloro-N-isopropylaniline using zinc powder and concentrated hydrochloric acid in ethanol. prepchem.com
Other Reducing Agents: Other reagents like sodium sulfide (B99878) or sodium hydrosulfite can also be used, sometimes offering selectivity in the presence of other reducible groups. wikipedia.orgcommonorganicchemistry.com For instance, sodium sulfide is used for the partial reduction of 2,4-dinitrophenol (B41442) to 2-amino-4-nitrophenol. orgsyn.org
The reduction of a related compound, 2,4-dinitroanisole, to 2-amino-4-acetyl aminoanisole involves catalytic hydrogenation followed by acetylation, demonstrating the feasibility of reducing a nitro group in a substituted benzene ring. google.com
Below is a table summarizing some common reducing agents for the conversion of nitroarenes to anilines:
| Reagent/System | Conditions | Notes |
| H₂/Pd/C | Catalytic | Highly effective for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |
| H₂/Raney Nickel | Catalytic | Useful when trying to avoid dehalogenation. commonorganicchemistry.com |
| Fe/Acid | Acidic media | Mild and can be selective. commonorganicchemistry.com |
| Zn/Acid | Acidic media | A mild method for reducing nitro groups. commonorganicchemistry.comprepchem.com |
| SnCl₂ | Acidic media | A mild reducing agent. wikipedia.org |
| Na₂S | Basic conditions | Can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |
Synthetic Applications and Role As a Key Intermediate in Organic Synthesis
Precursor for Complex Organic Compound Synthesis
The utility of N-(4-isopropyl-2-nitrophenyl)acetamide as a foundational building block is evident in its application as a precursor for more complex organic structures. The presence of the nitro and acetamido groups in an ortho relationship is particularly significant, as this arrangement is conducive to a variety of cyclization reactions following the reduction of the nitro group.
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are integral to the development of pharmaceuticals and other biologically active molecules. The synthetic strategy generally involves the reduction of the nitro group to an amine, which then participates in a cyclization reaction with a suitable reagent.
One of the primary applications of intermediates like this compound is in the synthesis of benzimidazoles . The general approach involves the initial reduction of the nitro group to form a 1,2-diamine derivative, which is then condensed with aldehydes or carboxylic acids to form the benzimidazole ring system.
A general reaction scheme for the synthesis of benzimidazoles from a substituted o-nitroaniline is as follows:
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1. Reduction | Substituted o-nitroaniline | Reducing agent (e.g., SnCl2, H2/Pd-C) | Substituted o-phenylenediamine |
Similarly, this compound can serve as a precursor for the synthesis of phenazines . The synthesis of phenazine derivatives can be achieved through the oxidative condensation of substituted o-phenylenediamines, which are accessible from the reduction of the corresponding o-nitroanilines.
Furthermore, the structural motif of this compound lends itself to the synthesis of phenothiazines . While direct synthesis from this specific acetamide (B32628) is not widely documented, the core structure is amenable to reactions that form the thiazine ring. Typically, this involves the reaction of a substituted aniline (B41778) with sulfur.
The derivatization of this compound can lead to the formation of various biologically relevant scaffolds. The functional groups present allow for a range of chemical transformations, enabling the introduction of diverse substituents and the construction of complex molecular frameworks. For instance, the amino group, obtained after reduction of the nitro group, can be further functionalized to introduce pharmacophores or moieties that can modulate the biological activity of the resulting molecule.
The acetamido group can also be hydrolyzed to yield the corresponding aniline, which can then be subjected to a variety of coupling reactions to build larger, more complex structures with potential therapeutic applications.
Building Block for Novel Chemical Entities
The unique substitution pattern of this compound makes it an attractive starting material for the creation of novel chemical entities. Its utility extends beyond the synthesis of established heterocyclic systems into the exploratory realms of ligand design and diversity-oriented synthesis.
While specific examples of ligands derived directly from this compound are not prevalent in the literature, the broader class of substituted anilines and their derivatives are extensively used in the design of ligands for transition metal catalysis. The amino group, obtained after reduction and deacetylation, can serve as a coordination site for metal ions. The isopropyl and remaining substituents on the aromatic ring can be used to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.
For example, ligands derived from substituted anilines can be used in catalysts for cross-coupling reactions, hydrogenations, and other important organic transformations. The modular nature of the synthesis of such ligands allows for the creation of a library of related structures, which can then be screened for optimal catalytic performance.
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. Substituted anilines are valuable building blocks in DOS due to their commercial availability and the wide range of chemical transformations they can undergo nih.gov. This compound, as a precursor to a specifically substituted aniline, can be a valuable starting point for a DOS campaign.
By systematically varying the reaction pathways and coupling partners, a multitude of diverse scaffolds can be generated from this single precursor. For example, the ortho-diamine obtained after reduction can be reacted with a variety of diketones to produce a library of quinoxalines, or with other bifunctional reagents to generate other heterocyclic cores. This approach allows for the rapid exploration of chemical space and the identification of novel bioactive compounds.
Intermediacy in Multi-Step Synthetic Sequences
This compound is a classic example of a key intermediate in multi-step synthetic sequences. Its role is to introduce a specific substitution pattern onto an aromatic ring, which is then further elaborated in subsequent steps. The synthesis of complex target molecules, particularly pharmaceuticals and agrochemicals, often relies on a series of reliable and high-yielding reactions, and intermediates like this acetamide play a pivotal role in this strategy.
The acetamido group often serves as a protecting group for the aniline functionality, allowing for selective reactions at other positions of the molecule. For example, the nitration of acetanilide is a common method to introduce a nitro group, which can then be used to direct further substitutions or be transformed into other functional groups. The synthesis of p-nitroaniline from acetophenone is a well-established multi-step sequence that highlights the importance of such intermediates magritek.com.
Advanced Analytical Methodologies for Characterization and Purity Assessment in Research
Chromatographic Techniques
Chromatographic techniques are central to the separation, identification, and quantification of N-(4-isopropyl-2-nitrophenyl)acetamide from reaction mixtures and in its purified form. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantification
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and quantifying its concentration. A reverse-phase HPLC method is typically the most suitable approach for this non-polar compound.
In a typical reverse-phase setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds will have a stronger interaction with the C18 stationary phase, leading to longer retention times.
The starting material for the synthesis of this compound is often 4-isopropyl-2-nitroaniline (B181355). The acetylation of the amine group to an acetamide (B32628) group increases the molecular weight and can alter the polarity of the molecule. This change in chemical structure is readily detectable by HPLC, with the product, this compound, expected to have a different retention time than the starting aniline (B41778). For instance, in a documented method for the precursor, 4-isopropyl-2-nitroaniline, a retention time of 3.97 minutes was observed. chemicalbook.com It is anticipated that the acetamide product would exhibit a slightly different retention time under similar conditions, allowing for the monitoring of reaction completion and the assessment of product purity.
A diode-array detector (DAD) is commonly used for the analysis of aromatic compounds like this compound, as it can monitor the absorbance over a range of UV-Vis wavelengths, providing both quantitative data and spectral information that can aid in peak identification.
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Value/Description |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Detector | Diode-Array Detector (DAD) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Expected Elution | This compound will have a distinct retention time, separable from its aniline precursor. |
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point that allows for volatilization without decomposition, is amenable to GC analysis. This method is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or volatile byproducts.
In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (usually helium or hydrogen). The column is housed in an oven that is programmed to increase in temperature, facilitating the separation of compounds based on their boiling points and interactions with the column's stationary phase. A flame ionization detector (FID) is a common choice for quantitative analysis due to its high sensitivity and wide linear range for organic compounds.
Table 2: Representative GC Conditions for this compound Analysis
| Parameter | Value/Description |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) with a mid-polarity stationary phase |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 150 °C, ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and qualitative monitoring of chemical reactions. In the synthesis of this compound from 4-isopropyl-2-nitroaniline, TLC can be used to track the consumption of the starting material and the formation of the product.
A small spot of the reaction mixture is applied to a TLC plate (typically silica gel on an aluminum or glass backing). The plate is then placed in a sealed chamber with a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.
The progress of the reaction can be visualized by spotting the starting material, the reaction mixture, and a co-spot (a mixture of the two) on the same plate. A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The difference in polarity between the aniline starting material and the acetamide product will result in different retardation factors (Rf values), allowing for clear differentiation. The spots can be visualized under UV light, as nitroaromatic compounds are typically UV-active.
For the purification of the related compound, 4-isopropyl-2-nitroaniline, a mobile phase of ethyl acetate (B1210297) and hexane (B92381) has been used in column chromatography, suggesting that a similar solvent system would be effective for TLC analysis of this compound. chemicalbook.com
Table 3: Typical TLC System for Monitoring the Synthesis of this compound
| Parameter | Value/Description |
| Stationary Phase | Silica gel coated plate |
| Mobile Phase (Eluent) | A mixture of non-polar and polar solvents, e.g., Hexane:Ethyl Acetate (3:1 v/v) |
| Visualization | UV lamp (254 nm) |
| Observation | The product, this compound, will have a different Rf value compared to the starting material, 4-isopropyl-2-nitroaniline. |
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information, enabling not only the separation of mixture components but also their structural identification.
GC-Mass Spectrometry (GC-MS) for Mixture Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. This technique is invaluable for the identification of unknown impurities and byproducts in a sample of this compound.
As components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized (typically by electron impact, EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) by the mass analyzer. The resulting mass spectrum is a fragmentation pattern that serves as a molecular fingerprint. This fragmentation pattern can be compared to spectral libraries for identification or interpreted to deduce the structure of the molecule.
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of the acetyl group, the nitro group, and parts of the isopropyl group.
Table 4: Illustrative GC-MS Parameters for the Analysis of this compound
| Parameter | Value/Description |
| GC Conditions | As described in Table 2 |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-550 m/z |
| Data Interpretation | Identification of this compound and impurities based on fragmentation patterns and library matching. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Reaction Product Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique that is particularly well-suited for the analysis of complex reaction mixtures and for compounds that are not amenable to GC analysis due to low volatility or thermal instability.
In an LC-MS system, the eluent from the HPLC column is directed into the ion source of a mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used to generate ions from the analytes in the liquid phase without causing extensive fragmentation. This often results in the observation of a prominent molecular ion or a protonated/adducted molecule, which directly provides the molecular weight of the compound.
For this compound, LC-MS can confirm the molecular weight of the synthesized product and can be used to identify non-volatile impurities and byproducts. The precursor, 4-isopropyl-2-nitroaniline, has been characterized by ESI-MS, showing a protonated molecule at m/z 181.2. chemicalbook.com A similar analysis of this compound would be expected to yield a protonated molecular ion corresponding to its higher molecular weight.
Table 5: Representative LC-MS Parameters for the Analysis of this compound
| Parameter | Value/Description |
| LC Conditions | As described in Table 1 |
| Ionization Mode | Electrospray Ionization (ESI), positive ion mode |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | 100-1000 m/z |
| Primary Data | Accurate mass measurement to confirm the elemental composition of the product and identify related substances. |
Future Research Directions and Unexplored Avenues for N 4 Isopropyl 2 Nitrophenyl Acetamide
Development of Asymmetric Synthetic Routes to Chiral Analogues
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. chiralpedia.com While N-(4-isopropyl-2-nitrophenyl)acetamide is achiral, the development of asymmetric routes to its chiral analogues represents a significant and valuable research direction. The introduction of chirality could be achieved by modifying the isopropyl group or by substitution at the acetamide (B32628) nitrogen.
Future research could focus on employing transition metal-catalyzed asymmetric hydrogenation to create chiral centers. acs.org For instance, the synthesis could start from a prochiral olefin precursor, which is then stereoselectively reduced. Another promising approach is the use of organocatalysis, such as squaramide-catalyzed domino reactions, which have proven effective in constructing chiral molecules containing nitroaromatic moieties with high enantioselectivity. researchgate.net Furthermore, recent advancements in the enantioselective synthesis of chiral amides through methods like carbene insertion into N-H bonds offer a direct pathway to introduce chirality at the amide group. researchgate.netnih.gov
The successful development of these asymmetric syntheses would yield novel chiral building blocks. These new molecules could be investigated for their unique biological activities or as components in chiral materials.
| Research Approach | Potential Outcome | Key Methodologies |
| Asymmetric Hydrogenation | Synthesis of chiral analogues with a stereocenter in the alkyl side chain. | Rhodium or Iridium-based chiral catalysts. |
| Organocatalytic Reactions | Creation of complex chiral structures with multiple stereocenters. | Squaramide or thiourea-based organocatalysts. |
| Enantioselective N-Alkylation | Introduction of a chiral center directly on the acetamide nitrogen. | Co-catalyzed carbene N-H insertion. |
Integration into Continuous Flow Chemistry Methodologies for Scalable Synthesis
The production of nitroaromatic compounds via traditional batch processes is often hampered by safety concerns due to the highly exothermic nature of nitration reactions. researchgate.netbeilstein-journals.org Continuous flow chemistry offers a powerful solution to these challenges by providing superior heat and mass transfer, enhanced safety, and improved process control. rsc.orgeuropa.eu
A significant future research avenue is the adaptation of the synthesis of this compound to a continuous flow system. This would involve the design of a microreactor or packed-bed reactor setup for both the nitration of the aromatic precursor and the subsequent acetylation. Researchers could investigate the optimization of reaction parameters such as residence time, temperature, and reagent stoichiometry to maximize yield and purity.
The integration of in-line purification techniques could further enhance the efficiency of the process, leading to a fully automated and scalable synthesis. The development of such a continuous flow methodology would not only improve the safety and economic viability of manufacturing this compound but also serve as a model for the synthesis of other nitroaromatic compounds. acs.org
Exploration of Self-Assembly and Supramolecular Chemistry Based on Non-Covalent Interactions
Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a pathway to creating novel materials with emergent properties. youtube.com The molecular structure of this compound, with its hydrogen bond donor (N-H), hydrogen bond acceptors (C=O, NO2), and aromatic ring, is well-suited for participating in self-assembly processes.
Future investigations could explore the ability of this compound to form ordered structures such as organogels, liquid crystals, or co-crystals through hydrogen bonding and π-π stacking interactions. The presence of the nitro group, a strong electron-withdrawing group, can polarize the aromatic ring and influence its participation in π-stacking and other non-covalent interactions. Research into the host-guest chemistry of nitroaromatic compounds, such as their encapsulation within macrocycles like cucurbiturils, has already demonstrated their potential in supramolecular systems. acs.org
By systematically studying the self-assembly behavior of this compound and its derivatives in various solvents and conditions, researchers could uncover new functional materials with applications in areas such as sensing, catalysis, or controlled-release systems.
Advanced Mechanistic Studies using Ultrafast Spectroscopy or In-situ Techniques
A detailed understanding of reaction mechanisms is crucial for optimizing synthetic procedures and controlling product selectivity. Advanced techniques such as ultrafast laser spectroscopy and in-situ monitoring can provide unprecedented insights into the transient species and reaction pathways involved in the synthesis of this compound.
Ultrafast transient absorption spectroscopy, with its femtosecond time resolution, could be employed to study the excited-state dynamics of the nitration reaction. princeton.edumsu.edu This would allow for the direct observation of short-lived intermediates, such as the nitronium ion and the Wheland intermediate, providing a deeper understanding of the electrophilic aromatic substitution mechanism. ucl.ac.uk
In-situ spectroscopic methods, such as ReactIR or Raman spectroscopy, could be integrated into the synthesis setup (both batch and continuous flow) to monitor the reaction progress in real-time. This would enable the identification of key intermediates and the determination of reaction kinetics. bath.ac.uk The data obtained from these advanced mechanistic studies would be invaluable for refining reaction conditions, improving yields, and minimizing the formation of byproducts. researchgate.net
| Technique | Research Focus | Potential Insights |
| Ultrafast Transient Absorption Spectroscopy | Study of the nitration reaction mechanism. | Direct observation of transient intermediates and excited states. |
| In-situ FTIR/Raman Spectroscopy | Real-time monitoring of the synthesis. | Reaction kinetics, identification of intermediates, and process optimization. |
| Computational Chemistry (DFT) | Theoretical modeling of reaction pathways. | Elucidation of transition state structures and reaction energetics. |
Q & A
Q. What are the standard synthetic routes for N-(4-isopropyl-2-nitrophenyl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves nitration and acetylation steps. For example, nitration of 4-isopropylacetanilide under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) yields the nitro derivative. Solvent choice (e.g., acetic anhydride vs. DCM) and reaction time significantly impact yield and purity. Monitoring via TLC and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to nitrating agent) can improve efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., nitro group at C2, isopropyl at C4) and acetamide linkage.
- Mass Spectrometry : High-resolution MS validates molecular weight (C₁₁H₁₄N₂O₃, expected m/z 246.1004).
- IR : Peaks near 1680 cm⁻¹ (amide C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch) are diagnostic .
Q. How does the steric hindrance from the isopropyl group influence reactivity?
The isopropyl group at C4 reduces electrophilic substitution at adjacent positions due to steric effects, directing nitration to the ortho position (C2). This steric bulk also impacts solubility in polar solvents, necessitating solvent screening (e.g., DMF or THF) for reactions .
Advanced Research Questions
Q. How can chemoselective acetylation be achieved in the presence of competing amino/nitro groups?
Selective acetylation of the amino group (if present in precursors) requires protecting-group strategies. For example, using Boc protection before nitration, followed by deprotection and acetylation. Catalysts like DMAP or mild acylating agents (e.g., AcCl in Et₃N) enhance selectivity .
Q. What strategies resolve contradictions in spectral data interpretation (e.g., overlapping NMR peaks)?
- 2D NMR (COSY, HSQC): Differentiates aromatic proton coupling and assigns quaternary carbons.
- Deuteration Studies : Exchanging labile protons (e.g., NH) simplifies spectra.
- Computational Modeling : DFT calculations predict chemical shifts/peaks for ambiguous signals .
Q. How can reaction yields be improved in multi-step syntheses involving nitro intermediates?
- Stepwise Monitoring : Use TLC or HPLC after each step to isolate intermediates.
- Catalytic Hydrogenation : For nitro reduction (if required), Pd/C or Raney Ni in EtOH at 50 psi H₂ avoids over-reduction.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 2 h for acetylation steps) .
Data Analysis & Mechanistic Studies
Q. How do electronic effects of the nitro group influence the compound’s biological activity?
The nitro group’s electron-withdrawing nature enhances electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites). Comparative studies with non-nitrated analogs show reduced antibacterial activity (MIC values >100 µg/mL vs. 25 µg/mL for nitro derivative) .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?
- Frontier Molecular Orbital (FMO) Analysis : Identifies sites of nucleophilic/electrophilic attack.
- MD Simulations : Assess binding affinity in enzymatic systems (e.g., nitroreductases).
- pKa Calculations : Predicts protonation states under physiological conditions .
Comparative & Structural Studies
Q. How does this compound compare to analogs like N-(4-ethoxy-2-nitrophenyl)acetamide?
Q. What structural modifications enhance pharmacological potential?
- Nitro Reduction : Converting NO₂ to NH₂ improves bioavailability (e.g., via Zn/HCl).
- Heterocycle Fusion : Adding a thiazole ring (as in ) boosts anticancer activity (IC₅₀: 8 µM vs. 32 µM for parent compound) .
Methodological Troubleshooting
Q. How to address low yields in the final acetylation step?
Q. What analytical pitfalls arise in HPLC purity assessment?
- Peak Tailing : Caused by residual silanol groups; use C18 columns with end-capping.
- Matrix Effects : Crude reaction mixtures may require SPE cleanup before analysis.
- Column Temperature : Maintain at 30°C to improve resolution of nitro/amide peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
